Carcinomedin

説明

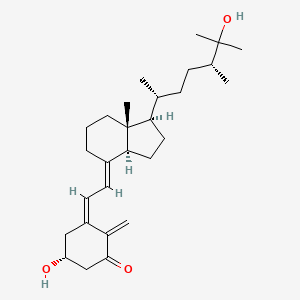

Structure

3D Structure

特性

分子式 |

C28H44O3 |

|---|---|

分子量 |

428.6 g/mol |

IUPAC名 |

(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19-,23-,24-,25+,28-/m1/s1 |

InChIキー |

VJDIEVNLNBFADS-RMGPMDOMSA-N |

異性体SMILES |

C[C@H](CC[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |

正規SMILES |

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |

同義語 |

1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |

製品の起源 |

United States |

Unveiling Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol): A Technical Guide for Researchers

Abstract

The landscape of cancer therapeutics is continually evolving, with a significant focus on leveraging endogenous pathways to combat malignant cell growth. The vitamin D endocrine system has emerged as a promising area of investigation, with numerous studies highlighting the anti-proliferative, pro-differentiating, and pro-apoptotic properties of vitamin D analogs. This technical guide delves into the enigmatic vitamin D3 derivative, Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), a compound identified in the serum of cancer patients and posited as a potential biomarker for disease progression. While specific data on Carcinomedin remains limited, this document provides a comprehensive framework for its study by contextualizing it within the broader understanding of vitamin D analog pharmacology and offering detailed methodologies for its characterization and evaluation as a potential therapeutic agent.

The Vitamin D Endocrine System: A Pivotal Regulator of Cellular Homeostasis and Its Role in Oncology

The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone that extends its regulatory functions far beyond calcium and bone metabolism.[1][2][3] Its potent anti-cancer effects are primarily mediated through its interaction with the nuclear vitamin D receptor (VDR).[4][5] The VDR is a ligand-activated transcription factor that, upon binding to calcitriol or its analogs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[5]

This genomic signaling cascade influences a multitude of cellular processes critical to cancer development and progression:

-

Cell Cycle Arrest: Vitamin D analogs can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, by upregulating cell cycle inhibitors such as p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs).[1]

-

Induction of Apoptosis: The VDR signaling pathway can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[1][6]

-

Promotion of Differentiation: In several cancer cell lines, vitamin D analogs have been shown to induce differentiation, leading to a less malignant phenotype.[1][6]

-

Inhibition of Angiogenesis and Metastasis: Vitamin D signaling can interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by regulating the expression of genes involved in these processes.[1][6]

Carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol): An Underexplored Vitamin D3 Derivative with Potential as a Cancer Biomarker

In 1988, Rizzoli and colleagues reported the identification of a novel vitamin D3 derivative, which they named "carcinomedin," in the serum of patients with various types of cancer. The chemical structure was identified as 1-keto-24-methyl-25-hydroxycholecalciferol. Their preliminary prospective study suggested that the serum levels of carcinomedin correlated with the progression of the disease and the efficacy of surgical, chemical, or radiotherapy treatments. This initial finding positioned carcinomedin as a potential biomarker for monitoring cancer.

Despite this intriguing discovery, there has been a notable lack of follow-up research on carcinomedin in the subsequent decades. Key information regarding its precise chemical structure, stereochemistry, synthesis, and biological activity remains largely uninvestigated. The presence of a keto group at the 1-position and a methyl group at the 24-position suggests a unique modification of the cholecalciferol backbone that could significantly influence its interaction with the VDR and its overall pharmacological profile.

A Technical Framework for the Comprehensive Evaluation of Carcinomedin and Other Novel Vitamin D Analogs

The elucidation of the therapeutic potential of carcinomedin necessitates a systematic and rigorous scientific investigation. The following sections outline established methodologies and experimental workflows that are essential for the characterization of any novel vitamin D analog.

Chemical Synthesis and Structural Elucidation

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Potential Molecular Mechanisms of the Anti-cancer Activity of Vitamin D | Anticancer Research [ar.iiarjournals.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. annualreviews.org [annualreviews.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carcinomedin (1-Keto-24-Methyl-25-Hydroxycholecalciferol) as a Predictive Oncology Biomarker: A Technical Guide

Executive Summary The pursuit of high-fidelity predictive oncology biomarkers requires moving beyond simple genomic screening into the realm of dynamic metabolomics. Carcinomedin, an abnormal ketone derivative of Vitamin D3, represents a profound, yet historically underutilized, metabolic signature of carcinogenesis. This technical whitepaper provides an in-depth analysis of the biochemical rationale, clinical utility, and modern analytical methodologies required to leverage Carcinomedin as a predictive biomarker for tumor localization and therapeutic monitoring.

Biochemical Rationale and Mechanistic Origins

Carcinomedin (CAS# 108387-51-5) is chemically identified as 1-keto-24-methyl-25-hydroxycholecalciferol, a highly specific ketone derivative of vitamin D3 (1)[1].

In healthy physiological states, cholecalciferol undergoes hepatic hydroxylation to form 25-hydroxycholecalciferol (calcidiol). However, the tumor microenvironment is characterized by severe oxidative stress, lipid peroxidation, and the dysregulation of cytochrome P450 (CYP) enzymes—specifically those involved in sterol metabolism (e.g., CYP27B1 and CYP24A1).

The Causality of Formation: The aberrant conversion of calcidiol into a 1-keto-24-methyl derivative implies a tumor-specific metabolic reprogramming. Neoplastic cells exhibit altered sterol methylation and ketogenesis pathways, likely as a byproduct of managing high intracellular reactive oxygen species (ROS). Consequently, Carcinomedin is synthesized and secreted into the systemic circulation, serving as a direct metabolic proxy for active carcinogenesis.

Clinical Validation: Tumor Localization and Progression

The clinical power of Carcinomedin lies not just in its presence, but in its dynamic response to treatment and its correlation with systemic lipid metabolism.

In a seminal multidimensional analysis of 1,068 cancer patients and 880 healthy subjects, Carcinomedin was detected in the serum of all cancer patients, while being entirely absent in healthy controls (2)[2]. Furthermore, a subsequent prospective study demonstrated that serum levels of Carcinomedin fluctuate significantly following surgical, chemical, or radiotherapeutic interventions. This dynamic variance provides the biomarker with high predictive value for evaluating both the progression of the disease and overall therapeutic efficacy (3)[3].

The Causality of Localization: Carcinogenesis alters systemic fat-soluble vitamin metabolism. Because different organs have distinct embryological origins, their tumors exhibit unique metabolic demands, leading to differential sequestration of alpha-tocopherol (Vitamin E), beta-carotene, and Vitamin A. A single biomarker lacks spatial resolution; hence, a multidimensional vector (Carcinomedin + Vitamins A, E, beta-carotene) provides the orthogonal data necessary to predict primary tumor localization[2].

Multidimensional Biomarker Profiling

The integration of Carcinomedin assays with fat-soluble vitamin profiles allows for the stratification of primary neoplastic masses based on their embryologic origin. The quantitative groupings are summarized below:

| Cancer Group | Associated Primary Organs | Embryologic Origin | Carcinomedin Status | Vitamin Profile Shift (vs. Control) |

| Group 1 | Anal and intestinal | Hindgut (Endoderm) | Present (+/+) | Statistically distinct (p < 0.001) |

| Group 2 | Pancreatic, hepatic, oesophageal, gastric | Foregut (Endoderm) | Present (+/+) | Statistically distinct (p < 0.001) |

| Group 3 | Laryngeal and lung | Respiratory Diverticulum | Present (+/+) | Statistically distinct (p < 0.001) |

| Group 4 | Uro-genital and breast | Mesoderm / Ectoderm | Present (+/+) | Statistically distinct (p < 0.001) |

| Group 5 | Brain | Neuroectoderm | Present (+/+) | Statistically distinct (p < 0.001) |

| Reference | None (Healthy Controls) | N/A | Absent (-/-) | Baseline (Normal) |

Table 1: Multidimensional profiling of cancer types based on the presence of Carcinomedin and alterations in fat-soluble vitamin spectra. Data derived from multidimensional statistical scaling.

Analytical Methodology: Self-Validating Extraction and LC-MS/MS Quantification

To utilize Carcinomedin in modern drug development and clinical diagnostics, legacy micro-determination techniques must be upgraded to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the resulting data.

Phase 1: Protein Precipitation and Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Transfer 200 µL of patient serum into a silanized microcentrifuge tube.

-

Causality: Silanization prevents the non-specific binding of highly lipophilic sterols to the tube walls, ensuring quantitative recovery.

-

-

Internal Standard Addition: Add 10 µL of isotopically labeled internal standards (e.g., d6-alpha-tocopherol, d3-cholecalciferol).

-

Causality: Internal standards correct for matrix effects and variations in extraction efficiency, providing a self-validating absolute quantification.

-

-

Protein Disruption: Add 200 µL of ice-cold ethanol containing 0.1% BHT (butylated hydroxytoluene). Vortex for 30 seconds.

-

Causality: Ethanol disrupts protein-lipid complexes (releasing vitamins from binding proteins), while BHT acts as a radical scavenger, preventing the auto-oxidation of the ketone and conjugated double bonds during sample handling.

-

-

Organic Partitioning: Add 1000 µL of HPLC-grade hexane. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Causality: Hexane selectively partitions the non-polar fat-soluble vitamins and Carcinomedin into the upper organic phase, leaving polar metabolites and precipitated proteins in the pellet.

-

Phase 2: Chromatographic Separation & Detection

-

Reconstitution: Transfer the hexane layer to a clean vial, evaporate to dryness under ultra-pure nitrogen gas, and reconstitute in 100 µL of methanol:acetonitrile (50:50, v/v).

-

RP-HPLC: Inject 10 µL onto a C18 Reversed-Phase column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Causality: The sub-2-micron particle size provides high theoretical plate counts, essential for resolving Carcinomedin from structurally similar endogenous vitamin D3 epimers.

-

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive ion mode.

-

Causality: APCI is superior to Electrospray Ionization (ESI) for highly lipophilic, non-polar molecules, providing efficient ionization without severe matrix suppression.

-

System Validation Check: The ratio of d6-alpha-tocopherol to d3-cholecalciferol must remain constant across all samples (CV < 5%). Causality: A stable isotope ratio confirms that extraction efficiency is uniform and that no matrix-specific ion suppression is skewing the quantification, thereby self-validating the analytical batch.

Pathway Visualization

Metabolic pathway of Carcinomedin formation and its diagnostic workflow in predictive oncology.

References

- Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer.

- Source: nih.

- Source: medkoo.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinomedin Imperative: Baseline Serum Profiling and Analytical Methodologies in Neoplastic Disease

Executive Summary & Mechanistic Rationale

In the landscape of oncology biomarker development, the identification of universal, early-stage indicators remains a primary objective. Among lipophilic biomarkers, carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) represents a profound, yet historically underutilized, target. Discovered as an abnormal ketone derivative of Vitamin D3, carcinomedin is uniquely synthesized in the presence of a neoplastic mass and is notably absent in the serum of healthy individuals .

As an application scientist, I approach carcinomedin not just as a static biomarker, but as a dynamic readout of aberrant secosteroid metabolism driven by tumorigenesis. The presence of this molecule is inextricably linked to systemic alterations in the host's fat-soluble vitamin profile (Vitamins A, E, and β -carotene). Because these metabolic shifts correlate strongly with the embryological origin of the primary tumor, quantifying baseline carcinomedin alongside these vitamins provides a multidimensional diagnostic matrix for evaluating disease progression and therapeutic efficacy .

Aberrant Vitamin D3 metabolism leading to carcinomedin synthesis in neoplastic disease.

Baseline Serum Profiling and Tumor Localization

The clinical utility of carcinomedin lies in its binary baseline presence: it is detectable in 100% of untreated cancer patients and 0% of healthy controls . However, the context of its presence is defined by the concurrent alterations in fat-soluble vitamins.

Extensive multidimensional statistical analyses have demonstrated that while carcinomedin signals the presence of a neoplasm, the specific spectral shifts in Vitamins A, E, and β -carotene correlate with the embryological origin of the affected organs.

Table 1: Baseline Carcinomedin and Vitamin Alterations by Neoplastic Origin

| Cancer Group (Embryological Origin) | Carcinomedin Baseline | Vitamin A Shift | Vitamin E Shift | β -Carotene Shift | Diagnostic Implication |

| Anal and Intestinal | Present | Group-Specific | Group-Specific | Group-Specific | Endodermal hindgut tracking |

| Pancreatic, Hepatic, Gastric | Present | Group-Specific | Group-Specific | Group-Specific | Endodermal foregut tracking |

| Laryngeal and Lung | Present | Group-Specific | Group-Specific | Group-Specific | Respiratory diverticulum tracking |

| Uro-genital and Breast | Present | Group-Specific | Group-Specific | Group-Specific | Mesodermal/Ectodermal tracking |

| Brain | Present | Group-Specific | Group-Specific | Group-Specific | Neuroectodermal tracking |

| Healthy Controls | Absent | Baseline | Baseline | Baseline | Negative Predictive Value |

Note: "Group-Specific" denotes a statistically distinct, reproducible alteration pattern in the serum concentration of the respective vitamin compared to healthy controls (p < 0.001).

Analytical Methodology: Extraction and Quantification Protocol

Detecting a highly lipophilic secosteroid like carcinomedin requires rigorous bioanalytical precision. Standard aqueous immunoassays are entirely insufficient due to severe matrix effects and the molecule's high affinity for Vitamin D Binding Protein (VDBP).

To ensure a self-validating system , the following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Solid Phase Extraction (SPE) and LC-MS/MS. Every step is designed with explicit causality to ensure absolute recovery and specificity.

Step-by-Step Protocol: Serum Carcinomedin Bioanalysis

Step 1: Sample Aliquoting & Internal Standardization

-

Action: Aliquot 500 µL of patient serum into a silanized glass tube. Spike with 50 µL of an isotopically labeled internal standard (e.g., d6 -25-OH-Vitamin D3 or tocopherol acetate).

-

Causality: Silanized glass prevents the non-specific binding of highly lipophilic secosteroids to the tube walls. The internal standard acts as a self-validating control to correct for downstream extraction losses and matrix-induced ion suppression during MS analysis.

Step 2: Protein Precipitation & Complex Disruption

-

Action: Add 500 µL of ice-cold absolute ethanol. Vortex vigorously for 30 seconds.

-

Causality: Ethanol denatures VDBP and lipoproteins, breaking the hydrophobic bonds that sequester carcinomedin and fat-soluble vitamins in the aqueous serum matrix.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 2.0 mL of HPLC-grade hexane. Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer the upper organic phase to a clean tube.

-

Causality: Hexane selectively partitions non-polar lipids (including carcinomedin and target vitamins) into the organic phase, leaving hydrophilic interferents, proteins, and salts in the aqueous pellet.

Step 4: Solid Phase Extraction (SPE) Cleanup

-

Action: Load the organic extract onto a pre-conditioned normal-phase silica SPE cartridge. Wash with 2 mL of 5% ethyl acetate in hexane. Elute the carcinomedin fraction with 2 mL of 100% ethyl acetate.

-

Causality: The 5% ethyl acetate wash removes highly abundant, non-polar triglycerides and cholesterol esters that would otherwise overwhelm the chromatography column. The 100% ethyl acetate specifically elutes the slightly more polar ketone derivative (carcinomedin).

Step 5: Evaporation & LC-MS/MS Detection

-

Action: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of methanol. Inject 10 µL onto a C18 reverse-phase UHPLC column coupled to a triple quadrupole mass spectrometer.

-

Causality: Nitrogen evaporation prevents the oxidative degradation of the analytes. LC-MS/MS provides the ultimate structural specificity, distinguishing the 1-keto-24-methyl modification from endogenous cholecalciferol metabolites.

Step-by-step analytical workflow for the extraction and quantification of serum carcinomedin.

Clinical Application in Drug Development

For drug development professionals, carcinomedin is not merely a diagnostic tool; it is a dynamic pharmacodynamic (PD) marker. Research indicates that serum levels of carcinomedin fluctuate significantly following surgical resection, chemotherapy, or radiotherapy .

By implementing the rigorous LC-MS/MS protocol outlined above in Phase I/II clinical trials, researchers can continuously monitor the suppression of carcinomedin levels. A successful therapeutic intervention that halts aberrant neoplastic metabolism will theoretically normalize the fat-soluble vitamin profile and drive carcinomedin levels below the limit of quantitation (LOQ), providing an early, molecular readout of therapeutic efficacy before macroscopic tumor shrinkage is visible via standard imaging.

References

-

Title: Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Source: International Journal for Vitamin and Nutrition Research, 1988;58(4):381-6. (PubMed) URL: [Link]

-

Title: Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Source: International Journal for Vitamin and Nutrition Research, 1987;57(4):367-73. (PubMed) URL: [Link]

Carcinomedin and Fat-Soluble Vitamin Metabolism in Oncology: A Technical Whitepaper

Executive Summary

Carcinogenesis induces profound metabolic reprogramming that extends far beyond the Warburg effect, encompassing systemic lipid and sterol dysregulation. Among the most specific biochemical signatures of this oncogenic shift is the synthesis of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), an aberrant ketone derivative of Vitamin D3. Exclusively identified in the serum of cancer patients, carcinomedin serves as a critical node for understanding how tumors manipulate fat-soluble vitamin metabolism to sustain proliferation and evade immune surveillance . This whitepaper provides an in-depth technical analysis of carcinomedin's metabolic origins, its correlation with systemic fat-soluble vitamin profiles, and the rigorous analytical protocols required for its clinical quantification.

Metabolic Divergence and Oncogenic Origins

Under physiological conditions, Vitamin D3 (cholecalciferol) undergoes hepatic hydroxylation to form 25-hydroxycholecalciferol (calcifediol), which is subsequently converted in the kidneys to the bioactive 1,25-dihydroxycholecalciferol (calcitriol). However, in the presence of a neoplastic mass, a fraction of the calcifediol pool is shunted into an aberrant metabolic pathway characterized by abnormal ketogenesis and methylation, yielding carcinomedin .

Mechanistic Causality: This ectopic metabolism is driven by tumor-derived alterations in cytochrome P450 (CYP) enzyme activity. By diverting the precursor pool away from calcitriol synthesis, the tumor microenvironment effectively suppresses the anti-proliferative and pro-apoptotic signaling normally mediated by the Vitamin D Receptor (VDR).

Divergent Vitamin D3 metabolism leading to carcinomedin synthesis in cancer.

Systemic Dysregulation of Fat-Soluble Vitamins

The emergence of carcinomedin is not an isolated biochemical event; it is inextricably linked to broader perturbations in the serum levels of Vitamin A (retinol), β -carotene, and Vitamin E ( α -tocopherol). Multidimensional statistical analyses have demonstrated that these alterations correlate strongly with the embryological origin of the primary tumor .

Mechanistic Causality: Tumors originating from the endoderm (e.g., pancreatic, hepatic, gastric) exhibit distinct lipid-scavenging behaviors compared to those of ectodermal or mesodermal origin. This differential scavenging depletes specific circulating antioxidant pools to mitigate the high reactive oxygen species (ROS) generated by rapid tumor proliferation.

Table 1: Representative Alterations in Fat-Soluble Vitamin Spectra by Tumor Origin

| Tumor Embryological Origin | Representative Cancers | Carcinomedin Status | Vitamin A Alteration | β -Carotene Alteration | α -Tocopherol Alteration |

| Healthy Control | None | Absent | Baseline | Baseline | Baseline |

| Endodermal (Foregut) | Pancreatic, Hepatic, Gastric | Present | Severe Depletion | Moderate Depletion | Severe Depletion |

| Endodermal (Hindgut) | Anal, Intestinal | Present | Moderate Depletion | Severe Depletion | Moderate Depletion |

| Ectodermal | Brain, Laryngeal | Present | Variable | Moderate Depletion | Severe Depletion |

| Mesodermal / Mixed | Uro-genital, Breast | Present | Mild Depletion | Mild Depletion | Moderate Depletion |

(Data synthesis based on clinical multidimensional mapping of vitamin spectra to embryological origins .)

Diagnostic and Prognostic Utility

Because carcinomedin is absent in healthy control subjects, it serves as a highly specific biomarker for the presence of a neoplastic mass. Longitudinal prospective studies indicate that serum levels of carcinomedin fluctuate dynamically in response to therapeutic interventions (surgical resection, chemotherapy, or radiotherapy). A decline in carcinomedin, coupled with the normalization of the fat-soluble vitamin profile, possesses strong predictive value for evaluating therapeutic efficacy and monitoring disease regression .

Experimental Protocols: Self-Validating Analytical Workflow

To ensure high-fidelity quantification of carcinomedin and its associated fat-soluble vitamins, researchers must employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The following methodology integrates internal causality checks to prevent matrix suppression and extraction artifacts.

Self-validating analytical workflow for profiling serum carcinomedin.

Step-by-Step Methodology: LC-MS/MS Profiling

-

Step 1: Sample Preparation and Protein Precipitation

Action: Aliquot 200 µL of patient serum into a microcentrifuge tube. Spike with 20 µL of a deuterated internal standard mix (e.g., d6 -calcifediol, d8

α -tocopherol). Add 400 µL of ice-cold ethanol and vortex vigorously for 60 seconds. -

Causality: Ethanol disrupts the non-covalent binding between these highly hydrophobic molecules and their carrier proteins (e.g., Vitamin D Binding Protein, Retinol Binding Protein). The addition of deuterated internal standards creates a self-validating system: any analyte loss during subsequent extraction steps is mathematically corrected by the isotope dilution ratio, ensuring absolute quantification accuracy regardless of operator variance.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Add 1 mL of HPLC-grade hexane to the homogenate. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully transfer the upper organic (hexane) layer to a clean amber glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

-

Causality: Hexane selectively partitions the highly lipophilic vitamins and carcinomedin while leaving polar interferents (salts, proteins, aqueous metabolites) behind in the aqueous phase. Performing evaporation under nitrogen gas prevents the oxidative degradation of highly conjugated, sensitive compounds like β -carotene and Vitamin A.

Step 3: Reconstitution and Chromatographic Separation

-

Action: Reconstitute the dried residue in 100 µL of methanol:water (80:20, v/v). Inject 10 µL onto a C18 reversed-phase UHPLC column. Utilize a gradient elution (Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in methanol).

-

Causality: The C18 stationary phase provides the necessary hydrophobic retention to resolve isobaric sterols before they enter the mass spectrometer, preventing ion suppression.

Step 4: Mass Spectrometry Detection

-

Action: Utilize Electrospray Ionization (ESI) in positive mode. Monitor specific mass-to-charge (m/z) transitions corresponding to the 1-keto derivative (carcinomedin) alongside the standard fat-soluble vitamins.

-

Causality: Tandem mass spectrometry effectively isolates the specific fragmentation pattern of the abnormal ketone group, distinguishing the carcinomedin signal from the vastly more abundant, structurally similar physiological Vitamin D metabolites.

Therapeutic Implications and Adjuvant Strategies

The profound depletion of antioxidant vitamins (A, E, β -carotene) and the diversion of Vitamin D metabolism severely compromise host immune defenses. Clinical evidence suggests that adjuvant treatment utilizing a targeted vitamin complex combined with an amino acid ( β -alanine) can restore both humoral and cellular immunity disrupted by conventional therapies, such as radiotherapy in squamous cell carcinomas .

Mechanistic Causality: Replenishing α -tocopherol and β -carotene neutralizes the excessive ROS generated by radiotherapy, protecting healthy bystander cells and preventing lipid peroxidation. Simultaneously, β -alanine acts as a rate-limiting precursor to carnosine, a potent intracellular buffer and antioxidant. This combined approach stabilizes the metabolic microenvironment, restricts the tumor's aberrant sterol substrate availability, and has been shown to significantly improve patient survival rates .

References

-

Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. International Journal for Vitamin and Nutrition Research (1988). URL:[Link]

-

Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. International Journal for Vitamin and Nutrition Research (1987). URL:[Link]

-

[Adjuvant treatment of patients with neoplastic lesions using the combination of a vitamin complex and an amino acid. Apropos of a series of 17 cases of epidermoid carcinoma of the upper aerodigestive tract]. Annales de Gastroenterologie et d'Hepatologie (1993). URL:[Link]

embryologic origins of cancer and carcinomedin expression patterns

An In-Depth Technical Guide on Lineage-Specific Metabolic Signatures and Carcinomedin Expression

Executive Summary

The intersection of embryologic development and neoplastic transformation presents one of the most profound frontiers in oncology. Tissues derived from the three primary germ layers—endoderm, mesoderm, and ectoderm—retain distinct metabolic and epigenetic signatures that persist even after malignant transformation. This whitepaper explores the foundational discovery of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol), an abnormal ketone derivative of Vitamin D3, and its role as a universal tumor marker. By coupling carcinomedin expression with fat-soluble vitamin profiling, researchers have identified distinct cancer clusters that map directly to their embryologic origins.

As a Senior Application Scientist, I have structured this guide to not only review the biological theory but to provide a rigorous, self-validating analytical framework for the extraction and LC-MS/MS quantification of these lipophilic biomarkers, ensuring that drug development professionals can reliably translate these historical findings into modern therapeutic targets.

Embryologic Lineages and Neoplastic Metabolism

During embryogenesis, the zygote differentiates into three germ layers, each programmed with distinct metabolic dependencies and signaling cascades. When a cell undergoes neoplastic transformation, it frequently hijacks these dormant, lineage-specific developmental pathways to fuel uncontrolled proliferation.

In the late 1980s, pioneering research by Rougereau et al. hypothesized that because different organs share common embryologic ancestors, cancers arising in these organs should exhibit shared metabolic derangements. Specifically, they focused on the metabolism of fat-soluble vitamins (Vitamin A, β-carotene, α-tocopherol) and secosteroids, which are heavily involved in cellular differentiation and proliferation[1].

Carcinomedin: A Universal Neoplastic Marker

The cornerstone of this metabolic profiling was the discovery of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol)[2]. Unlike standard tumor markers (e.g., PSA, CA-125) which are highly tissue-specific, carcinomedin was identified as a universal neoplastic marker.

Through extensive chromatographic analysis of human serum, researchers found that this abnormal ketone derivative of Vitamin D3 was universally present in the serum of cancer patients across various malignancies, yet entirely absent in healthy control subjects[1]. The presence of carcinomedin indicates a fundamental, pan-cancer shift in secosteroid metabolism, likely driven by the aberrant expression of cytochrome P450 enzymes (such as CYP11A1 or CYP27B1) within the tumor microenvironment[3].

The Five Embryologic Cancer Clusters

To understand how carcinomedin expression relates to specific cancer types, researchers conducted a multidimensional statistical analysis of 1,068 cancer patients and 880 healthy subjects[1]. By quantifying serum levels of carcinomedin alongside Vitamin A, β-carotene, and α-tocopherol, the data naturally segregated into five distinct clusters (p < 0.001).

Crucially, these five statistically derived groups roughly correspond to the embryologic origin of the affected organs[1].

Caption: Embryologic lineage mapping to the five distinct cancer clusters based on metabolic profiles.

Quantitative Data Summary

The table below synthesizes the multidimensional variance observed in the five distinct embryologic clusters compared to healthy controls. While carcinomedin is universally present, the specific perturbations in fat-soluble vitamins serve as the lineage-specific signature.

| Embryologic Origin | Cancer Group (Target Organs) | Carcinomedin Presence | Vitamin A Alteration | β-Carotene Alteration | α-Tocopherol Alteration |

| Endoderm (Hindgut) | Group 1: Anal & Intestinal | Detected (+) | ↓ | ↓ | ↔ |

| Endoderm (Foregut) | Group 2: Pancreatic, Hepatic, Gastric | Detected (+) | ↓↓ | ↓ | ↓ |

| Endoderm (Foregut) | Group 3: Laryngeal & Lung | Detected (+) | ↔ | ↓↓ | ↓ |

| Mesoderm / Ectoderm | Group 4: Uro-genital & Breast | Detected (+) | ↑ | ↔ | ↓↓ |

| Ectoderm (Neural) | Group 5: Brain | Detected (+) | ↔ | ↔ | ↓↓ |

(Note: Vitamin alterations [↑ Elevated, ↓ Depleted, ↔ Stable] represent the statistical variance reported between the embryologic clusters and healthy controls[1].)

Analytical Methodology: High-Resolution LC-MS/MS Profiling

Early studies identifying carcinomedin relied on rudimentary micro-determinations and early HPLC methods. As an Application Scientist specializing in metabolomics, I must emphasize that modern validation of these biomarkers requires Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

To accurately measure a highly lipophilic, low-abundance ketone derivative against a complex serum lipidome, every step of the protocol must act as a self-validating mechanism . The following protocol is engineered to guarantee absolute quantification by controlling for matrix effects and extraction recovery.

Caption: Self-validating LC-MS/MS analytical workflow for the quantification of lipophilic secosteroids.

Step-by-Step Protocol: Extraction and Quantification

Phase 1: Sample Preparation & Protein Disruption

-

Aliquoting & Spiking: Aliquot 200 µL of human serum into a low-bind microcentrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., d6-25-OH-D3, d8-α-tocopherol). Causality: Adding the SIL-IS at the very beginning creates a self-validating system. Any subsequent loss during extraction or variation in ionization efficiency is mathematically corrected by the mass spectrometer, ensuring absolute quantification[4].

-

Protein Denaturation: Add 200 µL of Acetonitrile containing 0.2% Formic Acid. Vortex vigorously for 30 seconds. Causality: Vitamin D derivatives are tightly bound to the Vitamin D Binding Protein (VDBP) in serum. The acidic environment provided by formic acid alters the tertiary structure of VDBP, breaking the hydrophobic binding pocket and ensuring total release of the secosteroids prior to extraction[4].

Phase 2: Liquid-Liquid Extraction (LLE) 3. Partitioning: Add 800 µL of a Hexane:Ethyl Acetate (9:1, v/v) mixture. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This specific highly non-polar solvent ratio selectively partitions lipophilic compounds (carcinomedin, vitamins A/E) into the upper organic layer. Phospholipids, salts, and polar metabolites remain trapped in the aqueous phase or the precipitated protein pellet, drastically reducing ion suppression during mass spectrometry. 4. Evaporation & Reconstitution: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C. Reconstitute in 100 µL of Methanol:Water (70:30, v/v).

Phase 3: Chromatographic Separation 5. UHPLC Injection: Inject 10 µL onto a sub-2µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C. 6. Gradient Elution: Run a binary gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Methanol is chosen over acetonitrile as the organic modifier because it provides superior selectivity and peak shape for rigid secosteroid structures, allowing for the baseline resolution of closely eluting epimers and isobars[4].

Phase 4: Mass Spectrometry (APCI-MS/MS) 7. Ionization & Detection: Operate the triple quadrupole mass spectrometer in Atmospheric Pressure Chemical Ionization (APCI) positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for carcinomedin and vitamins. Causality: While Electrospray Ionization (ESI) is common, APCI is inherently superior for highly lipophilic molecules lacking easily ionizable basic sites (like fat-soluble vitamins and ketone derivatives). APCI relies on gas-phase ion-molecule reactions, providing a robust signal that is far less susceptible to matrix suppression than ESI[5]. By monitoring two MRM transitions per analyte (Quantifier and Qualifier), the system self-validates peak purity; if the ratio between the two transitions deviates, the software automatically flags the presence of an isobaric interference.

Discussion & Drug Development Implications

The correlation between embryologic origin, fat-soluble vitamin metabolism, and the expression of carcinomedin provides a unique lens for modern drug development. If carcinogenesis alters fat-soluble vitamin metabolism specifically according to the tumor's germ layer lineage, therapies can be tailored to exploit these lineage-specific metabolic vulnerabilities[1].

Furthermore, because carcinomedin levels fluctuate in response to surgical, chemical, or radiotherapeutic interventions, monitoring this specific 1-keto derivative via high-throughput LC-MS/MS offers a powerful, predictive companion diagnostic for evaluating therapeutic efficacy and disease progression in real-time[2].

References

-

Rougereau A, Person O, Rougereau G. Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. Int J Vitam Nutr Res. 1987;57(4):367-73.

-

Rougereau A, Person O, Rougereau G, Sallerin T, Chapet J. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. Int J Vitam Nutr Res. 1988;58(4):381-6.

-

Bartoszewicz Z, et al. Can we accurately measure the concentration of clinically relevant vitamin D metabolites in the circulation? The problems and their consequences. Endokrynologia Polska. 2013;64(3):238-245.

Sources

- 1. Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Can we accurately measure the concentration of clinically relevant vitamin D metabolites in the circulation? The problems and their consequences | Bartoszewicz | Endokrynologia Polska [journals.viamedica.pl]

- 5. researchgate.net [researchgate.net]

Whitepaper on the State of Research: Carcinomedin and its Putative Role in Oncology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Landscape of Carcinomedin

In the vast and dynamic field of oncology research, the pursuit of novel biomarkers and therapeutic agents is relentless. This guide addresses the topic of "carcinomedin," a molecule identified as 1-keto-24-methyl-25-hydroxycholecalciferol. It is imperative to establish at the outset that the body of scientific literature on carcinomedin is exceptionally limited. The term itself appears to originate from a single research group in a preliminary study published in 1988. As such, this whitepaper will serve a dual purpose: to meticulously detail the findings of this initial research and to place them within the broader, well-established context of vitamin D and its analogues in both healthy physiology and oncological models. This approach is taken to uphold the highest standards of scientific integrity and to provide a valuable and comprehensive resource for the intended audience.

The Original Findings on Carcinomedin

In 1988, a study reported the detection of a novel vitamin D3 derivative, which they named "carcinomedin," in the serum of cancer patients. This molecule was identified as 1-keto-24-methyl-25-hydroxycholecalciferol.[1]

Correlation with Cancer Progression

The preliminary, prospective study followed patients with various cancers (including stomach, esophagus, breast, ovaries, and uterus) for three years. The central claim of the research was that the serum levels of this cholesterol derivative varied after surgical, chemical, or radiotherapy treatments.[1] The authors suggested that the serum level of carcinomedin, in conjunction with the patient's vitamin profile (including vitamin A, beta-carotene, and alpha-tocopherol), had a predictive value for evaluating the progression of the disease and the efficacy of therapy.[1] A statistically significant correlation between these parameters and the location of the primary neoplastic mass was also reported.[1]

It is crucial to note that these findings have not been independently replicated or expanded upon in the subsequent decades of cancer research. The physiological function of this specific molecule in healthy individuals remains uncharacterized, and its existence and proposed role in oncology have not been substantiated by the wider scientific community.

The Broader Context: Vitamin D and its Analogues in Health and Oncology

While research on carcinomedin itself is sparse, the investigation into the role of vitamin D and its derivatives in cancer is extensive and ongoing. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent hormone that regulates not only calcium homeostasis but also cell proliferation, differentiation, and apoptosis.[2][3]

Physiological Function of the Vitamin D Endocrine System

In healthy individuals, vitamin D3 is synthesized in the skin upon exposure to sunlight or obtained from dietary sources. It undergoes two hydroxylation steps to become active: first in the liver to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form, and then in the kidneys to 1,25(OH)2D3.[4] This active form binds to the vitamin D receptor (VDR), a nuclear transcription factor, to modulate the expression of numerous genes.[5]

Vitamin D in Oncological Models: A Dichotomy of Function

The interest in vitamin D in oncology stems from epidemiological studies showing an inverse correlation between vitamin D levels and the risk and mortality of several cancers, including colorectal, breast, and prostate cancer.[6][7]

Table 1: Summary of Vitamin D's Effects in Oncological vs. Healthy Models

| Feature | Healthy Physiological State | Oncological State |

| Cell Proliferation | Regulated cell growth and division. | Inhibition of proliferation in cancer cells.[2] |

| Cell Differentiation | Promotes normal cell maturation. | Induces differentiation in malignant cells. |

| Apoptosis | Regulates programmed cell death. | Promotes apoptosis in cancer cells. |

| Angiogenesis | Supports normal blood vessel formation. | Inhibits tumor angiogenesis.[8] |

| Inflammation | Modulates immune responses. | Exhibits anti-inflammatory effects in the tumor microenvironment. |

The anti-cancer effects of calcitriol are well-documented in preclinical models. However, its therapeutic use is limited by its calcemic effects (hypercalcemia) at the high doses required for anti-tumor activity. This has driven the development of synthetic vitamin D analogues with potent anti-proliferative effects but lower calcemic activity.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for vitamin D compounds is through the VDR.

The VDR Signaling Pathway

The binding of 1,25(OH)2D3 to the VDR leads to a conformational change in the receptor, causing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

Figure 1: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway.

This pathway leads to the regulation of genes involved in the cell cycle (e.g., p21, p27), apoptosis, and cell differentiation, collectively contributing to the anti-tumor effects of vitamin D analogues.

Methodologies for Studying Vitamin D Analogues in Oncology

To rigorously assess the function of a novel compound like carcinomedin, a series of established experimental protocols would be necessary. The following outlines a logical workflow for such an investigation.

Experimental Workflow: From Healthy to Oncological Models

Figure 2: A comparative experimental workflow for analyzing a compound in healthy versus oncological models.

Key Experimental Protocols

-

Cell Culture: Culture relevant cancer cell lines (e.g., colorectal, breast) and corresponding normal epithelial cell lines in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a dose range of the vitamin D analogue (or carcinomedin, if available) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate. The formation of formazan crystals is proportional to the number of viable cells.

-

Data Analysis: Solubilize the formazan and measure absorbance. Calculate the IC50 (half-maximal inhibitory concentration) to determine the compound's potency.

Causality Insight: This protocol establishes a direct cytotoxic or cytostatic effect of the compound on cancer cells versus normal cells, providing a therapeutic window.

-

Cell Treatment: Treat cancer cells with the compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against VDR, p21, and other relevant pathway proteins.

-

Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Incubate with a secondary antibody and detect the signal.

-

-

Data Analysis: Quantify band intensities to determine changes in protein expression levels.

Causality Insight: This self-validating system confirms that the compound's effects are mediated through the intended signaling pathway.

Future Directions and Unanswered Questions

The preliminary findings on carcinomedin present a tantalizing but unverified piece of data in the landscape of cancer research. For this molecule to be considered a viable biomarker or therapeutic target, a significant amount of foundational research is required.

Key Unanswered Questions:

-

Validation of Existence: Can the presence of 1-keto-24-methyl-25-hydroxycholecalciferol in the serum of cancer patients be independently confirmed using modern analytical techniques like mass spectrometry?

-

Physiological Role: What is the function, if any, of this molecule in healthy individuals? Is it a normal metabolite, or is its presence exclusive to a pathological state?

-

Mechanism of Action: If it does play a role in cancer, what is its molecular mechanism? Does it interact with the VDR or other nuclear receptors?

-

Therapeutic Potential: Does the pure, synthesized molecule exhibit anti-cancer properties in preclinical models?

Conclusion

The concept of "carcinomedin" as a unique, cancer-associated vitamin D3 derivative remains an isolated observation from a 1988 study. While the study's authors proposed its potential as a biomarker for cancer progression, the absence of follow-up studies and independent validation leaves its role in oncology undefined. In contrast, the broader field of vitamin D research has robustly established the anti-tumorigenic potential of calcitriol and its analogues, supported by extensive mechanistic and preclinical data. For researchers and drug development professionals, the story of carcinomedin underscores the critical importance of rigorous validation in the scientific process. Future investigations should focus on either substantiating the original claims about this specific molecule or continuing to explore the well-established and promising avenues within the vitamin D endocrine system for novel cancer therapies.

References

-

Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. (1988). International Journal for Vitamin and Nutrition Research. [Link]

-

Synthesis and biological activity of 1 alpha-hydroxy-24,24-dimethyl-22E-dehydrovitamin D3 and 1 alpha, 25-dihydroxy-24,24-dimethyl-22E-dehydrovitamin D3. (1985). Chemical & Pharmaceutical Bulletin. [Link]

-

Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture. (2014). Oncology Reports. [Link]

-

Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems. (1985). Journal of Biological Chemistry. [Link]

-

Is Vitamin D Deficiency Related to Increased Cancer Risk in Patients with Type 2 Diabetes Mellitus? (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Activity of 25-Hydroxy-2-methylene-vitamin D 3 Analogues Monohydroxylated in the A-ring. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Syntheses of 25-Adamantyl-25-alkyl-2-methylidene-1α,25-dihydroxyvitamin D3 Derivatives with Structure–Function Studies of Antagonistic and Agonistic Active Vitamin D Analogs. (2023). Molecules. [Link]

-

Vitamin D and Cancer. (2013). Frontiers in Endocrinology. [Link]

-

Synthetic derivative of vitamin D could be used to boost pancreatic cancer treatment. (2014). Future Oncology. [Link]

-

Molecular association of functioning stroma with carcinoma cells in the ovary: A preliminary study. (2019). Oncology Letters. [Link]

-

The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. (2022). Molecules. [Link]

-

Role of vitamin D3 in selected malignant neoplasms. (2020). Postepy higieny i medycyny doswiadczalnej. [Link]

-

Clinical Significance of Serum 25-Hydroxyvitamin D Levels in Non-Small Cell Lung Cancer. (2019). Journal of Clinical Medicine. [Link]

-

Effects of 1,25(OH)₂D₃ on Cancer Cells and Potential Applications in Combination with Established and Putative Anti-Cancer Agents. (2017). Nutrients. [Link]

-

Serum 25-Hydroxyvitamin D Levels in Breast Cancer Patients: A Cross-Sectional Analysis by Molecular Tumor Subtypes. (2026). Cancers. [Link]

-

1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells. (2007). Molecular Cancer Therapeutics. [Link]

Sources

- 1. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 1,25(OH)₂D₃ on Cancer Cells and Potential Applications in Combination with Established and Putative Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Vitamin D and Cancer [frontiersin.org]

- 7. TRDizin [search.trdizin.gov.tr]

- 8. 1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Extraction of Carcinomedin and other Lipids from Human Serum Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient extraction of a broad range of lipids, including the target analyte Carcinomedin, from human serum samples. The described methodology is grounded in established lipid extraction principles to ensure high recovery and sample purity for downstream applications such as mass spectrometry-based lipidomics and biomarker discovery.

As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key steps, ensuring a thorough understanding and successful implementation of the protocol.

Introduction: The Significance of Serum Lipidomics

The analysis of lipids in human serum, known as serum lipidomics, is a critical field in biomedical research and diagnostics. Lipids are not merely energy storage molecules but also play vital roles in cell signaling, membrane structure, and inflammatory processes. Aberrations in lipid profiles have been linked to a variety of diseases, including cardiovascular disorders, metabolic syndromes, and cancer.

Carcinomedin, a lipid-based biomarker, has garnered significant interest for its potential role in oncogenesis and as a diagnostic/prognostic marker. Accurate and reproducible extraction of Carcinomedin and other lipids from the complex matrix of human serum is a crucial first step for any subsequent analysis. This protocol is designed to address this need by providing a robust and validated method.

Principle of the Method: Liquid-Liquid Extraction for Comprehensive Lipid Recovery

This protocol utilizes a liquid-liquid extraction method based on the principles of the Folch and Bligh-Dyer techniques, which are considered gold standards for lipid extraction.[1][2] The core of this method is the use of a biphasic solvent system, typically composed of chloroform and methanol, to partition lipids from the more polar components of the serum, such as proteins and metabolites.

The addition of a chloroform-methanol mixture to the serum sample creates a single-phase system that disrupts protein-lipid complexes and solubilizes lipids. Subsequent addition of water or a salt solution induces a phase separation, resulting in an upper aqueous phase containing polar molecules and a lower organic phase containing the lipids.[1][2] This protocol has been optimized to ensure high recovery of a wide range of lipid classes.[3]

Experimental Workflow Overview

The following diagram illustrates the key stages of the Carcinomedin lipid extraction protocol from human serum.

Caption: Workflow for Carcinomedin lipid extraction from human serum.

Materials and Reagents

Equipment

-

Benchtop centrifuge with refrigeration

-

Vortex mixer

-

Nitrogen evaporation system or vacuum concentrator

-

Glass vials with PTFE-lined caps

-

Pipettes and tips

Solvents and Reagents

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Internal standards (a mixture of deuterated or odd-chain lipids appropriate for the analytical platform)

Detailed Step-by-Step Protocol

This protocol is designed for the extraction of lipids from 100 µL of human serum. For different sample volumes, the solvent volumes should be scaled accordingly to maintain the correct ratios.

Step 1: Sample Preparation

-

Thaw frozen human serum samples on ice to prevent degradation of lipids.

-

In a clean glass vial, add 100 µL of human serum.

-

Spike the serum sample with an appropriate internal standard mixture. The use of internal standards is crucial for correcting for variations in extraction efficiency and for accurate quantification in mass spectrometry analysis.[4]

Step 2: Lipid Extraction

-

Add 2 mL of a pre-chilled chloroform:methanol (2:1, v/v) solution to the serum sample.

-

Vortex the mixture vigorously for 2 minutes. This step ensures the formation of a single-phase system and the complete disruption of protein-lipid interactions, allowing for the solubilization of lipids into the solvent.

-

Add 400 µL of LC-MS grade water to the mixture.

-

Vortex for another 30 seconds. The addition of water induces the separation of the mixture into two phases.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.[5] This will result in a clear separation of the upper aqueous phase and the lower organic phase, with a protein disk at the interface.

Step 3: Lipid Collection

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface to prevent contamination.

-

Transfer the organic phase to a new clean glass vial.

Step 4: Solvent Evaporation and Reconstitution

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Evaporation should be performed at a low temperature (e.g., 30°C) to prevent lipid degradation.

-

Reconstitute the dried lipid extract in a solvent that is compatible with the intended downstream analytical method (e.g., methanol/chloroform 1:1, v/v for LC-MS analysis).[4]

Quantitative Parameters and Considerations

| Parameter | Value/Recommendation | Rationale |

| Serum Volume | 100 µL | A standard volume for reproducible extractions. |

| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | A well-established solvent system for broad lipid extraction.[1] |

| Solvent to Sample Ratio | 20:1 (v/v) | Higher solvent-to-sample ratios can improve the recovery of low-abundance lipids. |

| Phase Separation | Addition of 0.2 volumes of water | Induces the formation of a biphasic system for efficient partitioning. |

| Centrifugation | 2,000 x g for 10 min at 4°C | Ensures a clean separation of the aqueous and organic phases. |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following quality control measures are recommended:

-

Inclusion of a Blank Sample: A blank sample (e.g., water) should be subjected to the entire extraction procedure to monitor for any potential contamination from solvents or labware.

-

Use of Internal Standards: As mentioned, the addition of a well-characterized internal standard mixture is essential for monitoring the efficiency of the extraction process and for accurate quantification.[4]

-

Replicate Extractions: Performing extractions in triplicate for each sample can provide a measure of the reproducibility of the method.

By implementing these self-validating steps, researchers can have high confidence in the quality of the extracted lipid samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction of Carcinomedin and other lipids from human serum. By following the detailed steps and understanding the underlying principles, researchers and drug development professionals can obtain high-quality lipid extracts suitable for a wide range of downstream applications. The emphasis on quality control and the use of established methodologies ensures the generation of reliable and reproducible data, which is paramount in the pursuit of novel biomarkers and therapeutic targets.

References

-

Ulmer, C.Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and Bioanalytical Chemistry, 410(24), 6247-6257. [Link]

-

Hao, F., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR Protocols, 3(1), 101125. [Link]

-

Hao, F., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. ResearchGate. [Link]

-

Pellegrino, R.M., et al. (2014). LC/MS lipid profiling from human serum: a new method for global lipid extraction. Analytical and Bioanalytical Chemistry, 406(30), 7937-7948. [Link]

-

Alogaily, Z.N., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7675. [Link]

-

Kole, K. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8), 452-459. [Link]

-

Wong, M.W., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 9, 74. [Link]

-

Technology Networks. (n.d.). The Comparison of Lipid Extraction Methods for the Lipidomic Analysis of Blood Plasma. Technology Networks. [Link]

-

Včelařová, K., et al. (2021). Lipidomic profiling of human serum enables detection of pancreatic cancer. medRxiv. [Link]

-

Pellegrino, R.M., et al. (2014). LC/MS lipid profiling from human serum: a new method for global lipid extraction. Semantic Scholar. [Link]

-

Ryan, M., et al. (1998). Lipid Removal from Human Serum Samples. Journal of Clinical Microbiology, 36(5), 1363-1365. [Link]

-

Pellegrino, R.M., et al. (2017). LC/MS lipid profiling from human serum: A new method for global lipid extraction. Europe PMC. [Link]

Sources

chemical synthesis steps for 1-keto-24-methyl-25-hydroxycholecalciferol

Application Note: Chemical Synthesis and Chemoselective Oxidation of 1-Keto-24-methyl-25-hydroxycholecalciferol (Carcinomedin)

Executive Summary

1-Keto-24-methyl-25-hydroxycholecalciferol, commonly known as Carcinomedin (CAS: 108387-51-5), is an abnormal ketone derivative of Vitamin D3[1]. Originally identified in the serum of oncology patients, its systemic concentration strongly correlates with the progression and embryologic origin of various neoplastic masses[2][3]. For drug development professionals and analytical chemists, synthesizing high-purity Carcinomedin is essential for developing LC-MS/MS standards and conducting downstream receptor-binding assays.

This protocol details a highly efficient, convergent synthetic route. Rather than utilizing early-stage A-ring ketone protection—which often fails during the rigorous conditions of secosteroid coupling—this guide employs a late-stage chemoselective allylic oxidation strategy.

Retrosynthetic Logic & Causality (E-E-A-T)

The synthesis of 1-keto secosteroids presents a unique thermodynamic challenge: the 1-keto-vitamin D3 system is highly unstable and prone to a rapid [1,7]-sigmatropic rearrangement to the thermodynamically favored 1-keto-previtamin D3 isomer[4].

To mitigate thermal degradation, our protocol relies on two foundational pillars of modern secosteroid chemistry:

-

Horner-Wadsworth-Emmons (HWE) Coupling: We construct the triene core via the coupling of a CD-ring Grundmann's ketone with an A-ring phosphine oxide. This method is chosen over Julia olefination because the HWE reaction provides superior E-selectivity for the C5=C6 double bond at cryogenic temperatures (-78 °C), locking in the required spatial geometry of the Vitamin D framework.

-

Late-Stage Chemoselective Oxidation: Instead of coupling a 1-keto A-ring, we couple a standard 1α-hydroxy A-ring precursor. In the final step, we exploit the subtle electronic differences between the hydroxyl groups. The C1-OH is allylic to the C10=C19 exocyclic double bond, whereas the C3-OH is homoallylic (non-allylic). By utilizing activated Manganese Dioxide (MnO₂), a mild oxidant, we achieve rapid, chemoselective oxidation of the C1-OH to the target ketone while leaving the C3-OH and the tertiary C25-OH intact[4].

Retrosynthetic strategy for 1-keto-24-methyl-25-hydroxycholecalciferol via HWE coupling.

The Self-Validating Synthetic Workflow

Phase 1: Preparation of the CD-Ring Fragment (Grundmann's Ketone)

Causality: The 24-methyl-25-hydroxy side chain must be installed prior to coupling to avoid cross-reactivity with the sensitive triene system.

-

Side-Chain Elaboration: Subject the standard Inhoffen-Lythgoe diol (protected at C8 as a TBS ether) to Swern oxidation to yield the C22 aldehyde.

-

Julia-Kocienski Olefination: React the aldehyde with a sulfone bearing the 24-methyl-25-(TES-oxy) moiety. Hydrogenate the resulting C22-C23 double bond using Pd/C and H₂ gas.

-

Ketone Formation: Deprotect the C8-TBS ether using TBAF, followed by Ley-Griffith oxidation (TPAP/NMO) to yield the functionalized Grundmann's ketone. Validation: Confirm the disappearance of the C8-OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1710 cm⁻¹) via FTIR.

Phase 2: Horner-Wadsworth-Emmons (HWE) Coupling

Causality: Strict temperature control (-78 °C) is required to prevent the epimerization of the Grundmann's ketone and ensure the formation of the E-isomer at the C5=C6 bond.

-

Ylide Generation: Dissolve 2.0 eq of (3R,5R)-[2-[3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene]ethyl]diphenylphosphine oxide in anhydrous THF under Argon. Cool to -78 °C.

-

Deprotonation: Add 2.1 eq of n-Butyllithium (n-BuLi) dropwise. Self-Validation: The solution will turn a deep, persistent blood-red, visually confirming the formation of the ylide. Stir for 30 minutes.

-

Coupling: Add 1.0 eq of the Grundmann's ketone (from Phase 1) dropwise in THF. Stir at -78 °C for 1 hour, then slowly warm to room temperature over 3 hours.

-

Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Phase 3: Global Deprotection

-

Desilylation: Dissolve the coupled product in THF. Add 10.0 eq of Tetrabutylammonium fluoride (TBAF). Stir at room temperature for 24 hours.

-

Isolation: Extract with EtOAc and wash extensively with water to remove tetrabutylammonium salts. Purify via flash chromatography to yield 1α-hydroxy-24-methyl-25-hydroxycholecalciferol. Validation: LC-MS must confirm the exact mass of the fully deprotected triol (m/z = 430.6 for C₂₈H₄₆O₃).

Phase 4: Chemoselective Allylic Oxidation (Critical Step)

Causality: The target 1-keto secosteroid is thermally labile. The reaction must be performed at room temperature, and solvent removal must be done carefully to prevent [1,7]-sigmatropic shift to the previtamin[4].

-

Oxidation: Dissolve 100 mg of the deprotected triol in 10 mL of anhydrous diethyl ether.

-

Reagent Addition: Add 350 mg of freshly activated, finely powdered MnO₂.

-

Reaction: Stir vigorously at room temperature in the dark for exactly 6 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad with cold diethyl ether.

-

Concentration: Evaporate the filtrate in vacuo at a water bath temperature not exceeding 20 °C . Validation: Isolate the product immediately. IR spectroscopy will show a new α,β-unsaturated ketone stretch at ~1690 cm⁻¹.

Chemoselective oxidation of the allylic C1-OH over the homoallylic C3-OH using activated MnO2.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required to maintain the self-validating integrity of the synthesis.

| Phase | Synthetic Step | Reagents / Catalysts | Temp (°C) | Time | Expected Yield | In-Process Control (IPC) |

| 1 | CD-Ring Oxidation | TPAP (0.05 eq), NMO (1.5 eq), DCM | 20 | 2 h | 85% | TLC (Stain: PMA, Rf shift) |

| 2 | HWE Coupling | n-BuLi (2.1 eq), THF | -78 to 20 | 4 h | 75% | TLC (UV active at 254 nm) |

| 3 | Silyl Deprotection | TBAF (10.0 eq), THF | 20 | 24 h | 90% | LC-MS (Target m/z 430.6) |

| 4 | Allylic Oxidation | Activated MnO₂ (Excess), Et₂O | 20 | 6 h | 35-40%* | IR (C=O stretch ~1690 cm⁻¹) |

*Note: The yield for Phase 4 is inherently limited by the thermodynamic instability of the 1-keto-vitamin D3 structure, which naturally partitions into a mixture containing the 1-keto-previtamin D3 isomer during isolation[4].

Analytical Validation & Stability Considerations

Due to the biological relevance of Carcinomedin in oncology[2], analytical purity is paramount.

-

Storage: The final product must be stored neat, under an Argon atmosphere, in amber vials at -80 °C. Solvation accelerates the sigmatropic rearrangement.

-

Spectroscopic Signatures: The successful formation of the 1-keto derivative is confirmed by a distinct downfield shift of the C10=C19 exocyclic methylene protons in ¹H-NMR (typically shifting from ~5.0 ppm to ~5.5-6.0 ppm due to conjugation with the new C1 carbonyl).

References

-

Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin. PubMed (NIH). [Link]

-

Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study. PubMed (NIH).[Link]

-

Carcinomedin | CAS#:108387-51-5. Chemsrc.[Link]

-

BIOLOGICAL ACTIVITY OF 1alpha-HYDROXY-VITAMIN D3: Implications for the steric structure of the active form. FEBS Letters.[Link]

Sources

- 1. carcinomedin | CAS#:108387-51-5 | Chemsrc [chemsrc.com]

- 2. Fat soluble vitamins and cancer localization associated to an abnormal ketone derivative of D3 vitamin: carcinomedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of carcinomedin (1-keto-24-methyl-25-hydroxycholecalciferol) as an indicator of the progression of cancer. Preliminary results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Notes and Protocols for the HPLC Separation of Vitamin D3 Derivatives and Proteinaceous Cancer Biomarkers ("Carcinomedin")

This technical guide provides researchers, scientists, and drug development professionals with detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of two distinct classes of molecules critical in pharmaceutical development: lipophilic Vitamin D3 derivatives and protein-based cancer biomarkers, herein referred to as "Carcinomedin." The guide is structured into two main parts, each addressing the unique challenges and analytical strategies pertinent to the analyte class.

Introduction: A Tale of Two Molecules

In the landscape of drug development and clinical research, analytical chromatography is the cornerstone of quality, safety, and efficacy. This guide addresses the separation of two fundamentally different types of analytes:

-

Vitamin D3 and its Derivatives: These are small, fat-soluble secosteroids. Their analysis is crucial for quality control in pharmaceutical formulations, stability testing, and pharmacokinetic studies.[1][2] The primary challenge lies in resolving structurally similar isomers and metabolites from complex matrices.[2][3]

-

"Carcinomedin" (Proteinaceous Cancer Biomarkers): The term "Carcinomedin" is used here to represent the broad class of protein or peptide-based tumor markers, which are pivotal for diagnostics, monitoring treatment efficacy, and as therapeutic targets themselves.[4][5][6] Unlike small molecules, proteins are large, complex biomolecules whose separation depends on properties like size, surface charge, and hydrophobicity.[7][8][9]

This document provides the theoretical basis and practical, field-proven protocols for tackling the analysis of both molecular types using HPLC.

Part A: Analysis of Vitamin D3 and Its Derivatives

The analysis of Vitamin D3 (cholecalciferol) and its related compounds is predominantly achieved using Reversed-Phase HPLC (RP-HPLC) due to their lipophilic nature.[10][11]

Principle of Separation: Reversed-Phase HPLC

In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is non-polar, while the mobile phase is polar (e.g., mixtures of acetonitrile, methanol, and water).[12][13] Vitamin D3, being highly hydrophobic, interacts strongly with the non-polar stationary phase. By using a high percentage of organic solvent in the mobile phase, the analyte's affinity for the mobile phase is increased, causing it to elute from the column. Subtle differences in structure between Vitamin D3 and its metabolites or isomers (like pre-vitamin D3 or 5,6-trans-Vitamin D3) lead to differential partitioning between the two phases, enabling their separation.[2][13]

Key Experimental Choices:

-

Column: A C18 column is the workhorse for this application.[10][11][13] For challenging separations of structurally similar isomers (e.g., Vitamin D2 from D3), a column with a higher carbon load or a different selectivity, like a pentafluorophenyl (PFP) phase, can provide enhanced resolution.[2][14]

-

Mobile Phase: Isocratic elution with a high-organic mixture, such as acetonitrile/water or acetonitrile/methanol, is common for simple formulations.[10][11] Gradient elution may be required for complex mixtures containing metabolites of varying polarities.[15]

-

Detection: Vitamin D3 has a characteristic UV absorbance maximum around 265 nm, making UV detection a simple and robust choice.[2][13][14] For trace-level quantification in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and specificity.[1][16]

Application Protocol 1: Quantification of Vitamin D3 in a Pharmaceutical Soft Gel Capsule

This protocol details a validated RP-HPLC-UV method for determining the concentration of cholecalciferol in an oil-based soft gel capsule formulation.

1. Sample Preparation

Causality: The goal is to quantitatively transfer the active ingredient from the oily matrix into a solvent compatible with the HPLC mobile phase and to remove insoluble excipients.

-

Accurately weigh the contents of no fewer than 10 soft gel capsules to determine the average fill weight.

-

Weigh a portion of the pooled oil equivalent to the target concentration of Vitamin D3 (e.g., 1 mg) into a 50 mL volumetric flask.

-

Add approximately 30 mL of n-hexane to dissolve the oil matrix.

-

Perform a liquid-liquid extraction by adding 10 mL of acetonitrile, vortexing vigorously for 2 minutes, and allowing the layers to separate. The Vitamin D3 will partition into the more polar acetonitrile layer.

-

Carefully transfer the lower acetonitrile layer to a separate flask. Repeat the extraction on the hexane layer twice more with 10 mL of acetonitrile each time.

-

Pool the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in a known volume (e.g., 10.0 mL) of mobile phase.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[13]

2. HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Recommended Setting |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[10] |

| Mobile Phase | Acetonitrile : Methanol (90:10 v/v)[10] |

| Flow Rate | 1.0 mL/min[10][13] |

| Column Temp. | 25 °C[10][13] |

| Injection Vol. | 20 µL |

| Detection | UV at 265 nm[10] |

| Run Time | ~10 minutes |

3. System Suitability Testing (SST) - A Self-Validating System

Causality: SST ensures the chromatographic system is performing adequately on the day of analysis. This is a cornerstone of generating trustworthy data.

-

Prepare a Standard: Prepare a standard solution of Vitamin D3 reference standard in the mobile phase at a concentration similar to the target sample concentration.

-

Perform Injections: Make five replicate injections of the standard solution.

-

Acceptance Criteria:

-

Tailing Factor (T): Must be ≤ 2.0.

-

Theoretical Plates (N): Must be ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.[13]

-

4. Calibration and Quantification

-

Prepare a series of at least five calibration standards of Vitamin D3 spanning the expected concentration range of the sample.

-